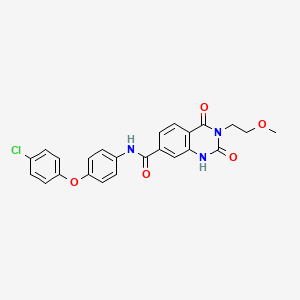![molecular formula C11H13N3 B2381834 2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine CAS No. 439108-93-7](/img/structure/B2381834.png)
2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-Dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine, commonly referred to as DMDCPP, is a heterocyclic compound with a unique structure and a wide range of potential applications in scientific research. It was first discovered in the late 1960s and has since been studied extensively for its various properties and potential uses.
Scientific Research Applications
Hydrogen-Bonded Molecular Chains
Hydrogen-bonded Chains and Structural Properties The structural and molecular properties of various derivatives of cyclopenta pyrazolo pyrimidine, particularly focusing on hydrogen bonding and pi-pi stacking interactions, were studied. These interactions were found to play a significant role in forming molecular chains and sheets within the crystal structures. Specifically, the study highlighted the formation of chains through C-H...pi(arene) hydrogen bonds and sheets via pi-pi stacking interactions (Portilla et al., 2005).
Synthesis of Derivatives
Synthesis and Structural Analysis of Cycloalkane-Annulated Pyrazolo Pyrimidines In exploring synthetic pathways, the formation of regioisomeric tetrahydropyrazoloquinazoline and cyclopenta[e]pyrazolo pyrimidine derivatives was achieved. The product structures were confirmed through X-ray analysis and NMR spectroscopy, indicating the versatility and synthetic potential of the base compound in generating complex heterocyclic structures (Petrov et al., 2009).
Biological Applications and Structural Influence
Synthesis and Antimicrobial Evaluation of Polyheterocyclic Systems The synthesis of new cyclopenta pyrido pyrimidin-amines was performed to evaluate their antimicrobial properties. The study found that specific synthesized compounds showed significant antimicrobial properties. Notably, the presence of a 3,5-dimethyl-1H-pyrazol-1-yl moiety linked to the pyrimidine was crucial in manifesting activity, highlighting the structural influence on biological activity (Sirakanyan et al., 2021).
properties
IUPAC Name |
7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-6-11-12-8(2)9-4-3-5-10(9)14(11)13-7/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMVIPRXVFLZGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CCC3)C(=NC2=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2381751.png)
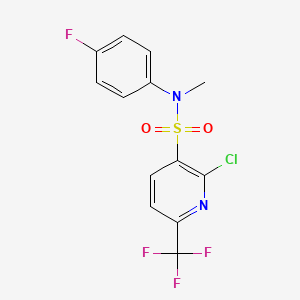
![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2381757.png)
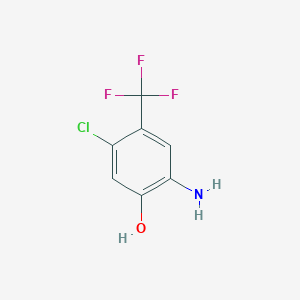
![2-(4-chlorophenoxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide](/img/structure/B2381760.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-(2-propan-2-ylpyrazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2381761.png)
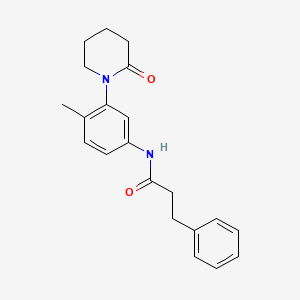

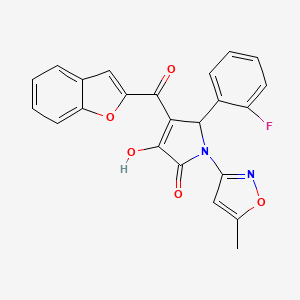
![(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B2381766.png)
![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2381767.png)
![1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone](/img/structure/B2381770.png)
![3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2381771.png)
